molecular formula C19H22N4O3 B3896783 (1Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine

(1Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine

Cat. No.: B3896783
M. Wt: 354.4 g/mol
InChI Key: INNCXYPHCWEPIH-HKWRFOASSA-N
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Description

(1Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine: is a complex organic compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl halide in the presence of a base such as potassium carbonate to introduce the 2-methoxyphenyl group.

    Formation of the Ethan-1-imine: The final step involves the condensation of the substituted piperazine with 4-nitrobenzaldehyde under acidic conditions to form the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Studied for its interactions with biological targets, such as receptors or enzymes.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of (1Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

    (1Z)-N-[4-(2-Hydroxyphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1Z)-N-[4-(2-Methylphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in (1Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(4-nitrophenyl)ethan-1-imine provides unique electronic properties that can influence its reactivity and interactions with biological targets.
  • The combination of the piperazine ring and the nitrophenyl group offers a unique scaffold for the development of new pharmaceuticals or materials.

Properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-15(16-7-9-17(10-8-16)23(24)25)20-22-13-11-21(12-14-22)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNCXYPHCWEPIH-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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